2,4-Dichloro-3-iodopyridine
Overview
Description
2,4-Dichloro-3-iodopyridine is a chemical compound with the empirical formula C5H2Cl2IN . It is used in laboratory settings and in the manufacture of other substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one iodine atom attached. The molecular weight is 273.89 .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 273.89 . Its melting point is between 90-94°C .Scientific Research Applications
1. Synthesis and Reactivity Studies
2,4-Dichloro-3-iodopyridine is studied for its unique reactivity in organic synthesis. For instance, it undergoes deprotonation with lithium diisopropylamide to afford lithiated intermediates, important for further chemical transformations (Marzi, Bigi, & Schlosser, 2001). Another study demonstrates the conversion of similar halopyridines into various functionalized pyridines, highlighting the versatile nature of these compounds in synthetic chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).
2. Building Blocks for Pharmaceutical Research
Compounds like this compound serve as valuable building blocks in pharmaceutical research. They can be transformed into various novel structures, potentially useful in drug development. For example, trihalopyridinecarboxylic acids, derived from similar compounds, are proposed as new precursors for diverse pharmaceuticals (Bobbio & Schlosser, 2001).
3. Studies in Halogen Chemistry
Research on this compound and related compounds contributes significantly to the understanding of halogen chemistry. This includes exploring halogen bonding in crystal structures, as shown in studies involving halobismuthates with iodopyridinium cations (Gorokh et al., 2019).
4. Photoreactive Properties for Synthesis
The photoreactive nature of iodopyridines, including this compound, is utilized in the synthesis of various arylpyridines. This aspect of their chemistry is essential for creating complex organic compounds through photochemical reactions (Terashima et al., 1985).
5. Development of Novel Chemical Scaffolds
This compound-like structures are explored as novel scaffolds in designing new chemical entities. For instance, iodinated bipyridines derived from halopyridines are investigated as potential inhibitors for transthyretin fibrillogenesis, a process involved in certain amyloid diseases (Dessì et al., 2020).
6. Exploration of Structural Disorder in Crystals
The molecular disorder in crystals of compounds similar to this compound is a subject of interest in materials science. Studies on the crystal structures of these compounds provide insights into their physical and chemical properties, as seen in the research on crystalline 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide (Hanuza et al., 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dichloro-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXJLNYZTJLVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442859 | |
Record name | 2,4-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343781-36-2 | |
Record name | 2,4-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 343781-36-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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